5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Overview
Description
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO4S. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields of chemistry, biology, and industry due to its versatile chemical properties .
Preparation Methods
The synthesis of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization and chlorination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve large-scale batch processes with stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
- 1,2-Benzisoxazole-5-sulfonyl chloride
These compounds share similar chemical structures but may exhibit different reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications .
Biological Activity
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Chemical Formula | C₇H₄ClNO₄S |
Molecular Weight | 233.63 g/mol |
IUPAC Name | 2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride |
CAS Number | 27685-90-1 |
Appearance | White to off-white powder |
Density | 1.683 g/cm³ |
This compound is classified under sulfonyl chlorides and exhibits a sulfonamide functional group, which contributes to its biological activity.
Biological Activity
Research indicates that derivatives of benzoxazole compounds, including this compound, possess a broad spectrum of bioactive properties. Some notable activities include:
Antimicrobial Activity
Studies have shown that benzoxazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against common fungal strains.
Anticancer Properties
The compound has been investigated for its potential anticancer effects:
- Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Case Study : A study indicated that derivatives showed cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Research suggests that this compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models:
- In Vivo Studies : Animal models demonstrated reduced paw edema in inflammatory conditions when treated with the compound.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
Synthesis
The synthesis typically involves:
- Reaction of 4-chloro-2-aminophenol with urea under microwave irradiation.
- Subsequent treatment with formaldehyde and amines to yield the target compound .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzoxazole ring can enhance biological activity. For example:
- Substituents at the 5-position significantly affect antimicrobial potency and anticancer activity.
Case Studies
- Anticancer Activity : A study by Ivanova et al. (2007) demonstrated that a related benzoxazole derivative exhibited significant antiproliferative effects on human cancer cell lines, suggesting potential for therapeutic development .
- Antimicrobial Efficacy : Research conducted by Köksal et al. (2005) highlighted the antimicrobial properties of benzoxazole derivatives, showing effectiveness against resistant bacterial strains .
Properties
IUPAC Name |
5-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4S/c8-3-1-4-5(14-7(11)10-4)2-6(3)15(9,12)13/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILROERYVIUOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)Cl)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973500 | |
Record name | 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-05-9 | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5791-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-oxobenzoxazoline-6-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-oxobenzoxazoline-6-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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